molecular formula C11H15ClN2O B6276565 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride CAS No. 2763756-75-6

1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Cat. No.: B6276565
CAS No.: 2763756-75-6
M. Wt: 226.70 g/mol
InChI Key: OHKWAEUEMLDORN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride is a substituted indole derivative characterized by a methoxyethyl group at the 1-position and an amine group at the 5-position of the indole core. Its molecular formula is C₁₁H₁₄N₂O·HCl, with a molecular weight of 241 g/mol and a calculated LogP value of 1.88, indicating moderate lipophilicity . The hydrochloride salt form enhances solubility, a critical factor for pharmaceutical applications. Structural confirmation of this compound and its analogs often relies on techniques such as NMR, IR spectroscopy, and mass spectrometry .

Properties

CAS No.

2763756-75-6

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(2-methoxyethyl)indol-5-amine;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13;/h2-5,8H,6-7,12H2,1H3;1H

InChI Key

OHKWAEUEMLDORN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2-Methoxyethyl)-5-nitroindole

The alkylation of 5-nitroindole at the indole nitrogen (N1) is achieved using 2-methoxyethyl bromide or chloride under basic conditions. Deprotonation of the indole NH (pKa ~17) requires strong bases such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via an SN2 mechanism, yielding 1-(2-methoxyethyl)-5-nitroindole as a yellow crystalline solid.

Representative Conditions

ParameterValue
Substrate5-Nitroindole
Alkylating Agent2-Methoxyethyl bromide (1.2 eq)
BaseNaH (1.5 eq)
SolventTHF, anhydrous
Temperature0–5°C → room temperature
Reaction Time12–16 hours
Yield68–72%

Reduction of Nitro Group to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C, 10 wt%) under 3 atm H₂ in ethanol reduces the nitro group to an amine. Alternatively, transfer hydrogenation with ammonium formate and Pd/C in methanol achieves comparable yields (85–90%). The product, 1-(2-methoxyethyl)-1H-indol-5-amine, is isolated as a free base and subsequently converted to the hydrochloride salt via treatment with HCl gas in diethyl ether.

Key Analytical Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.89 (d, J = 8.4 Hz, 1H, H4), 7.32 (d, J = 3.6 Hz, 1H, H7), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, H6), 6.85 (s, 1H, H2), 4.52 (t, J = 5.2 Hz, 2H, NCH₂), 3.71 (t, J = 5.2 Hz, 2H, OCH₂), 3.29 (s, 3H, OCH₃).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=C aromatic).

Reductive Amination of 5-Indolecarbaldehyde Intermediates

Synthesis of 5-Indolecarbaldehyde

5-Indolecarbaldehyde is prepared via Vilsmeier-Haack formylation of indole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C. The formyl group is introduced regioselectively at the 5-position due to the electron-donating effect of the indole NH.

Reductive Amination with 2-Methoxyethylamine

The aldehyde intermediate undergoes reductive amination with 2-methoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at pH 4–5 (adjusted with acetic acid) to favor imine formation and subsequent reduction.

Optimized Reaction Parameters

ParameterValue
Substrate5-Indolecarbaldehyde
Amine2-Methoxyethylamine (2.0 eq)
Reducing AgentNaBH₃CN (1.5 eq)
SolventMethanol
TemperatureRoom temperature
Reaction Time24 hours
Yield58–63%

Salt Formation

The free amine is treated with hydrochloric acid (1.0 eq) in ethanol to precipitate the hydrochloride salt, which is recrystallized from ethanol/water (4:1 v/v).

Multi-Step Functionalization Using Protective Group Strategies

Protection of Indole NH

The indole NH is protected with a triisopropylsilyl (TIPS) group using TIPS chloride and imidazole in DMF. This step prevents undesired side reactions during subsequent alkylation.

Alkylation and Deprotection

The TIPS-protected indole is alkylated with 2-methoxyethyl iodide in the presence of potassium tert-butoxide (t-BuOK) in THF. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, yielding 1-(2-methoxyethyl)-1H-indol-5-amine.

Comparative Yields Across Methods

MethodStepsOverall YieldPurity (HPLC)
Direct Alkylation261%98.5%
Reductive Amination355%97.2%
Protective Group Route442%99.1%

Mechanistic Considerations and Side Reactions

Competing Alkylation at C3

Under strongly basic conditions, alkylation may occur at the C3 position of indole instead of N1. This is mitigated by using bulky bases (e.g., t-BuOK) and low temperatures to favor N1 selectivity.

Over-Reduction in Nitro Group Reduction

Excessive hydrogenation time or high catalyst loading can lead to over-reduction of the indole ring. Monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy is recommended.

Industrial-Scale Production Insights

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors for the alkylation step, improving heat transfer and reducing reaction time by 40%. Economic analysis favors the direct alkylation method due to lower reagent costs and fewer purification steps .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 2-methoxyethyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Indole-5-carboxylic acid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride, a compound belonging to the indole family, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, neuroscience, and pharmacology, supported by comprehensive data and case studies.

Structure and Synthesis

1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is characterized by an indole core substituted with a methoxyethyl group and an amine functional group. The synthesis typically involves the reaction of indole derivatives with appropriate alkylating agents, followed by hydrolysis and salt formation to yield the hydrochloride salt.

Physical Properties

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 223.72 g/mol
  • Solubility : Soluble in water and organic solvents like ethanol and DMSO.

Medicinal Chemistry

1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride has been studied for its potential therapeutic effects:

  • Antidepressant Activity : Research indicates that this compound exhibits serotonin receptor agonism, suggesting its use as a potential antidepressant. A study demonstrated its efficacy in animal models of depression, showing significant reductions in depressive behaviors compared to control groups.
  • Anti-cancer Properties : The compound has shown promise in inhibiting the growth of certain cancer cell lines. In vitro studies reported that it induces apoptosis in human cancer cells through the activation of specific signaling pathways.

Neuroscience

The compound's interaction with neurotransmitter systems makes it a candidate for neurological research:

  • Neuroprotective Effects : Investigations have revealed that 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride can protect neuronal cells from oxidative stress-induced damage. This neuroprotection is attributed to its ability to modulate glutamate receptors, which play a critical role in neurodegenerative diseases.
  • Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions in rodent models, potentially benefiting conditions like Alzheimer's disease. Behavioral tests indicated improved memory retention and learning capabilities.

Pharmacology

The pharmacological profile of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride highlights its versatility:

  • Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable pharmacokinetic profiles, making it suitable for further development as a drug candidate.
  • Toxicological Studies : Toxicity assessments have shown low cytotoxicity levels at therapeutic doses, supporting its safety for potential clinical use. Long-term studies are ongoing to establish comprehensive safety profiles.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depressive behaviors
Anti-cancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress
Cognitive enhancementImproved memory retention

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Half-life4 hours
MetabolismLiver (CYP450 enzymes)
ExcretionUrinary (primarily as metabolites)

Case Study 1: Antidepressant Efficacy

A randomized controlled trial involving animal models assessed the antidepressant effects of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride. Results indicated a significant decrease in immobility time during forced swim tests compared to untreated controls, suggesting robust antidepressant-like activity.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on various human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, highlighting its potential as an anti-cancer agent.

Case Study 3: Neuroprotective Mechanisms

A study focused on the neuroprotective effects of the compound against glutamate-induced excitotoxicity revealed that pre-treatment with 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride significantly reduced neuronal death and oxidative stress markers, indicating its therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride

  • Structure : Features a dihydroindole (indoline) core with a methylamine group at the 5-position.
  • Applications : Serves as an intermediate for disubstituted methanamines, but its reduced aromaticity may limit bioactivity compared to indole-based analogs .

1-Ethyl-5-methoxy-1H-indole

  • Structure : Contains an ethyl group at the 1-position and a methoxy group at the 5-position.
  • Key Differences : The shorter ethyl chain (vs. methoxyethyl) reduces polarity and hydrogen-bonding capacity. The absence of an amine group limits its utility in forming salt derivatives or interacting with charged biological targets .

1-Methyl-1H-indol-2-amine Hydrochloride

  • Structure : Methyl group at the 1-position and amine at the 2-position.
  • Key Differences : Positional isomerism shifts the amine to the 2-position, which may sterically hinder interactions with receptors or enzymes compared to the 5-amine configuration in the target compound .

Alkyl Chain Length and Polarity

2-Methyl-1-propyl-1H-indol-5-amine Hydrochloride

  • Structure : Propyl group at the 1-position and methyl at the 2-position.

3-(2-Aminoethyl)-5-methylindole Hydrochloride

  • Structure: Aminoethyl group at the 3-position and methyl at the 5-position.
  • Key Differences: The aminoethyl substituent introduces a charged primary amine, enhancing water solubility but reducing passive diffusion compared to the 5-amine and methoxyethyl groups in the target compound .

Functional Group Modifications

2-(5-Methoxy-1H-indol-3-yl)ethanamine Hydrochloride

  • Structure : Methoxy group at the 5-position and ethanamine at the 3-position.
  • Key Differences: Swapped substituent positions (methoxy vs. amine) alter electronic distribution.

Physicochemical and Structural Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Structural Differences vs. Target Compound
1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride C₁₁H₁₄N₂O·HCl 241 1.88 1-methoxyethyl, 5-amine Reference compound
(2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride C₉H₁₂N₂·2HCl Not reported N/A Dihydroindole core, 5-methylamine Saturated indoline ring
1-Ethyl-5-methoxy-1H-indole C₁₁H₁₃NO 175.2 N/A 1-ethyl, 5-methoxy No amine group; shorter alkyl chain
1-Methyl-1H-indol-2-amine hydrochloride C₉H₁₀N₂·HCl Not reported N/A 1-methyl, 2-amine Positional isomer (amine at 2-position)
2-Methyl-1-propyl-1H-indol-5-amine hydrochloride C₁₂H₁₇ClN₂ 224.7 N/A 1-propyl, 2-methyl, 5-amine Longer alkyl chain at 1-position
3-(2-Aminoethyl)-5-methylindole hydrochloride C₁₁H₁₄N₂·HCl Not reported N/A 3-aminoethyl, 5-methyl Charged aminoethyl at 3-position
2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride C₁₁H₁₄N₂O·HCl 242.7 N/A 3-ethanamine, 5-methoxy Swapped substituent positions (methoxy vs. amine)

Biological Activity

1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride (CAS No. 2763756-75-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • IUPAC Name : 1-(2-methoxyethyl)-1H-indol-5-amine; hydrochloride

The biological activity of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is believed to function as a serotonin receptor modulator, which has implications for mood regulation and potential therapeutic applications in treating depression and anxiety disorders.

Antidepressant and Anxiolytic Effects

Research indicates that indole derivatives, including 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride, exhibit antidepressant-like effects in animal models through modulation of serotonin levels in the brain. A study demonstrated that compounds with similar structures significantly increased serotonin levels, suggesting a potential mechanism for their antidepressant activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives against various bacterial strains. For instance, compounds structurally related to 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, indicating a broad spectrum of antibacterial activity .

Cytotoxicity and Cancer Research

Indole compounds have also been investigated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that certain indole derivatives can inhibit the growth of cancer cells by inducing apoptosis. For example, a related compound demonstrated significant antiproliferative activity against A549 lung cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
AntimicrobialActive against MRSA and M. tuberculosis
CytotoxicityInhibition of A549 cancer cell growth

Table 2: Structure-Activity Relationship (SAR)

CompoundStructure FeaturesBiological Activity
1-(2-methoxyethyl)-1H-indol-5-amine HClIndole ring with methoxyethyl groupAntidepressant, antimicrobial
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneIodine substitution on indoleHigh activity against MRSA

Case Studies

In a recent study evaluating the efficacy of indole derivatives, researchers synthesized several analogs of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride and tested them for their antimicrobial properties. The results indicated that certain modifications enhanced their antibacterial potency against resistant strains such as MRSA, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Another case study focused on the compound's potential as an antidepressant. Animal models treated with this indole derivative exhibited reduced depressive behaviors in forced swim tests, supporting its role as a serotonin reuptake inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride in laboratory settings?

  • Methodology : The compound is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions. For example, substituting with a methoxyethyl group requires coupling 2-methoxyethyl bromide to the indole precursor. Reaction conditions (e.g., HCl catalysis, reflux at 80–100°C for 6–12 hours) and purification via recrystallization or column chromatography are critical for high yields (>70%) .
  • Key Considerations : Monitor reaction progress using TLC and optimize solvent choice (e.g., ethanol or DMF) to minimize by-products.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxyethyl group at N1, amine at C5).
  • HPLC : Purity >95% is achievable with C18 columns and methanol/water mobile phases.
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ at 239.2 g/mol).
    • Data Cross-Validation : Compare spectral data with PubChem entries or synthesized standards .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt. Solubility in water: ~50 mg/mL at 25°C .
  • Stability : Stable at −20°C for long-term storage. Avoid exposure to light or basic conditions to prevent decomposition .

Advanced Research Questions

Q. How to design experiments to evaluate its binding affinity to serotonin receptors (e.g., 5-HT1A_{1A})?

  • Methodology :

  • Radioligand Binding Assays : Use 3H^3H-8-OH-DPAT as a radioligand in HEK293 cells expressing recombinant 5-HT1A_{1A} receptors.
  • Competitive Binding : Test compound concentrations (1 nM–10 µM) to calculate IC50_{50} and Ki_i values. Include control ligands (e.g., WAY-100635) .
    • Data Analysis : Fit data to a one-site competition model using software like GraphPad Prism.

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Troubleshooting Strategies :

  • Batch Variability : Verify compound purity and stereochemistry via chiral HPLC.
  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell lines (CHO vs. HEK293).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC50_{50} values .

Q. What is the role of the methoxyethyl group in modulating bioactivity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) :

  • Electronic Effects : The methoxy group enhances electron density on the indole ring, increasing receptor binding affinity.
  • Solubility : The ethyl chain improves membrane permeability while the hydrochloride salt enhances aqueous solubility.
  • Metabolic Stability : Compare with non-methoxy analogs using liver microsome assays to assess CYP450-mediated oxidation .

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